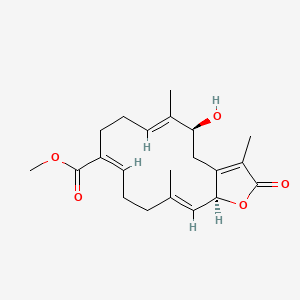

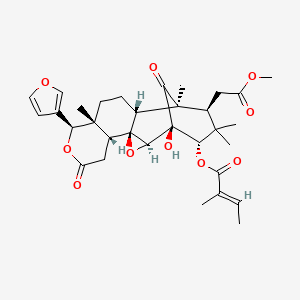

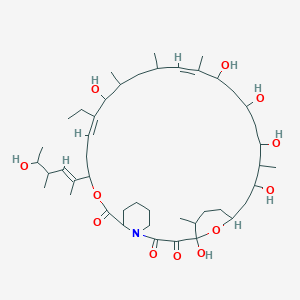

Meridamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Meridamycin is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

Applications De Recherche Scientifique

Biosynthetic Gene Cluster and Potential Applications :

- Meridamycin binds to FKBP12 and shows promise in treating various medical conditions. Its biosynthetic gene cluster has been isolated and sequenced from Streptomyces sp. NRRL 30748, paving the way for genetic engineering and structural modification of meridamycin. This work has led to the creation of a novel analogue, C36-keto-meridamycin (He et al., 2006).

- A similar study isolated the gene cluster from Streptomyces sp. DSM 4137, confirming its role in meridamycin biosynthesis. This discovery opens the door to engineering new meridamycin variants for therapeutic use, particularly as neuroprotectants in neurodegenerative disorders (Sun et al., 2006).

Neuroprotective Activity and New Congeners :

- Meridamycin and its analogue, normeridamycin, are known for their neuroprotective activity in dopaminergic neurons. The discovery of four new meridamycin congeners (meridamycin A-D) from Streptomyces sp. SR107 expands the diversity of this macrolide class. These findings could lead to new therapeutic options for neurodegenerative diseases (Liu et al., 2016).

Original Discovery and Biological Activity :

- The initial isolation and characterization of meridamycin from Streptomyces hygroscopicus revealed its ability to inhibit FK-506 binding to FKBP12 and antagonize the immunosuppressive activity of FK-506 and rapamycin. This finding laid the groundwork for future studies into its therapeutic potential (Salituro et al., 1995).

Pipecolate Moiety Biosynthesis in Meridamycin :

- An investigation into the biogenesis of the pipecolate moiety of meridamycin identified two pathways in Streptomyces sp. NRRL30748. This study enhanced understanding of the biosynthesis of meridamycin and could facilitate the development of novel variants (Jiang et al., 2011).

Heterologous Expression and Biosynthetic Modification :

- The development of the pSBAC vector facilitated the cloning and heterologous expression of the large meridamycin biosynthetic gene cluster. This advancement demonstrates the potential for producing and modifying meridamycin in various hosts, which could lead to new therapeutic applications (Liu et al., 2009).

Propriétés

Nom du produit |

Meridamycin |

|---|---|

Formule moléculaire |

C45H75NO12 |

Poids moléculaire |

822.1 g/mol |

Nom IUPAC |

(14E,20E)-15-ethyl-1,16,22,24,26,28-hexahydroxy-12-[(E)-5-hydroxy-4-methylhex-2-en-2-yl]-17,19,21,27,33-pentamethyl-11,34-dioxa-4-azatricyclo[28.3.1.04,9]tetratriaconta-14,20-diene-2,3,10-trione |

InChI |

InChI=1S/C45H75NO12/c1-10-33-15-17-40(28(5)21-26(3)32(9)47)57-44(55)36-13-11-12-18-46(36)43(54)42(53)45(56)30(7)14-16-35(58-45)24-39(51)31(8)38(50)23-34(48)22-37(49)27(4)19-25(2)20-29(6)41(33)52/h15,19,21,25-26,29-32,34-41,47-52,56H,10-14,16-18,20,22-24H2,1-9H3/b27-19+,28-21+,33-15+ |

Clé InChI |

DGKUOWHAUIWQTM-AWHOCNIOSA-N |

SMILES isomérique |

CC/C/1=C\CC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(/C(=C/C(CC(C1O)C)C)/C)O)O)O)C)O)C)O)/C(=C/C(C)C(C)O)/C |

SMILES canonique |

CCC1=CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(C(=CC(CC(C1O)C)C)C)O)O)O)C)O)C)O)C(=CC(C)C(C)O)C |

Synonymes |

meridamycin |

Origine du produit |

United States |

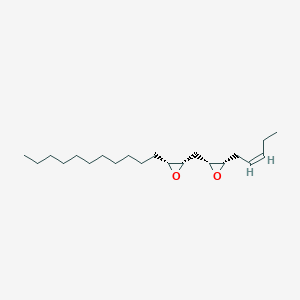

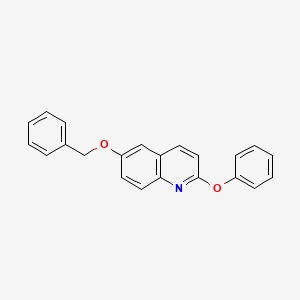

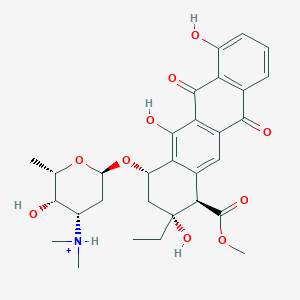

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

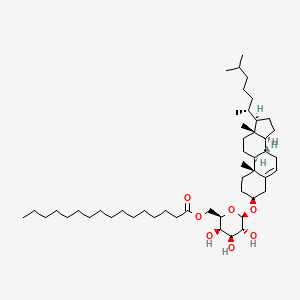

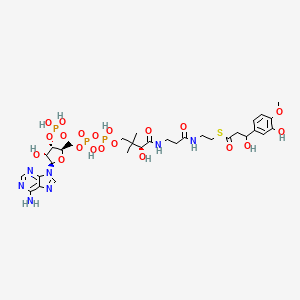

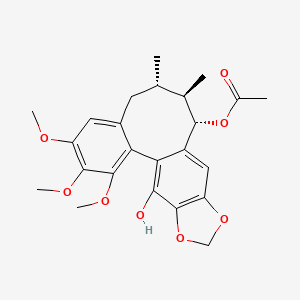

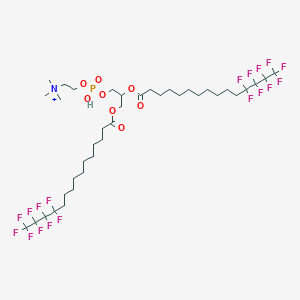

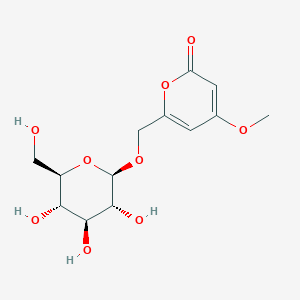

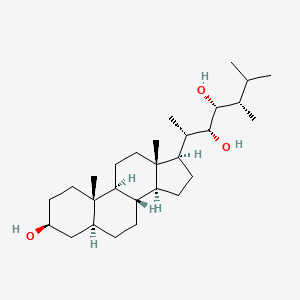

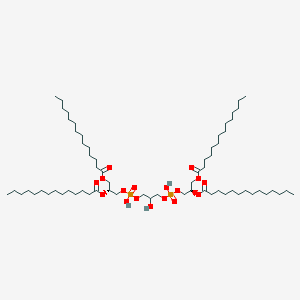

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.